5-(3-Ethyl-4,5-diphenyloxazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one
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Overview
Description
5-(3-Ethyl-4,5-diphenyloxazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one is a complex organic compound that features a unique structure combining oxazole and thiazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethyl-4,5-diphenyloxazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-ethyl-4,5-diphenyloxazole with a thioxothiazolidinone derivative under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(3-Ethyl-4,5-diphenyloxazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxothiazolidinone moiety to a thiazolidine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl rings or the oxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings or the oxazole moiety.
Scientific Research Applications
5-(3-Ethyl-4,5-diphenyloxazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(3-Ethyl-4,5-diphenyloxazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyloxazole: Shares the oxazole moiety but lacks the thioxothiazolidinone group.
Thiazolidin-4-one: Contains the thiazolidinone core but does not have the oxazole moiety.
3-Ethyl-4,5-diphenyloxazole: Similar structure but without the thioxothiazolidinone group.
Uniqueness
5-(3-Ethyl-4,5-diphenyloxazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one is unique due to its combination of oxazole and thioxothiazolidinone moieties. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H16N2O2S2 |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
(5Z)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H16N2O2S2/c1-2-22-15(13-9-5-3-6-10-13)16(14-11-7-4-8-12-14)24-19(22)17-18(23)21-20(25)26-17/h3-12H,2H2,1H3,(H,21,23,25)/b19-17- |
InChI Key |
DDKOQFUDPPMSDL-ZPHPHTNESA-N |
Isomeric SMILES |
CCN\1C(=C(O/C1=C\2/C(=O)NC(=S)S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCN1C(=C(OC1=C2C(=O)NC(=S)S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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